molecular formula C19H28O3 B14668383 4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one CAS No. 37079-92-8

4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one

Katalognummer: B14668383
CAS-Nummer: 37079-92-8
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: IJLXKAGBSWVETN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one is an organic compound with a complex structure that includes a methoxy group, an octyloxy group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one typically involves the reaction of 4-n-octyloxy-3-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with a suitable ketone to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one is unique due to the presence of both methoxy and octyloxy groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from similar compounds .

Eigenschaften

CAS-Nummer

37079-92-8

Molekularformel

C19H28O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

4-(3-methoxy-4-octoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C19H28O3/c1-4-5-6-7-8-9-14-22-18-13-12-17(11-10-16(2)20)15-19(18)21-3/h10-13,15H,4-9,14H2,1-3H3

InChI-Schlüssel

IJLXKAGBSWVETN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=CC(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.